3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide
Description
3-Chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide is a benzamide derivative featuring a 3-chlorophenyl group linked via an amide bond to a substituted butyl chain. The butyl chain contains a hydroxyl group, a methyl group at the 2-position, and a methylsulfanyl (SCH₃) group at the 4-position.
Properties
IUPAC Name |
3-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-13(17,6-7-18-2)9-15-12(16)10-4-3-5-11(14)8-10/h3-5,8,17H,6-7,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOHTPKBNMXTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the available literature regarding its biological activity, including enzyme inhibition studies, antimicrobial efficacy, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Chemical Formula : C12H16ClNOS
- Molecular Weight : 255.78 g/mol
- IUPAC Name : this compound
Enzyme Inhibition
Recent studies have focused on the enzyme-inhibitory properties of various benzamide derivatives, including the target compound. Enzyme inhibition is crucial in therapeutic applications, particularly for conditions like Alzheimer's disease and other neurodegenerative disorders.
-
Acetylcholinesterase (AChE) Inhibition :
- The compound has been evaluated for its ability to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine. Effective inhibitors can enhance cholinergic signaling, which is beneficial in treating cognitive disorders.
- IC50 Values : While specific IC50 values for this compound are not reported, related compounds have shown IC50 values ranging from 0.056 to 2.57 μM against AChE .
-
β-secretase (BACE1) Inhibition :
- BACE1 is another target for Alzheimer's treatment as it is involved in the production of amyloid-beta peptides. Compounds with inhibitory activity against BACE1 can potentially reduce amyloid plaque formation.
- Compounds similar to the target have demonstrated IC50 values for BACE1 ranging from 9.01 to 87.31 μM .
Antimicrobial Activity
Antimicrobial properties are essential for compounds that may serve as therapeutic agents against bacterial infections. The following findings summarize the antimicrobial efficacy of related benzamide derivatives:
- Minimum Inhibitory Concentration (MIC) :
- Studies have shown that certain benzamide derivatives exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.
- For instance, benzamide derivatives had MIC values indicating effective inhibition at concentrations lower than 100 µg/mL .
Study on Benzamide Derivatives
A comprehensive study investigated a series of benzamide derivatives, including those structurally related to this compound. The research highlighted several key findings:
| Compound | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound I | AChE | 1.57 | Inhibitor |
| Compound II | BACE1 | 9.01 | Inhibitor |
| Compound III | AChE | 0.08 | Strong Inhibitor |
| Compound IV | BACE1 | 0.039 | Strong Inhibitor |
These results indicate that while specific data on the target compound may be limited, similar compounds show promising inhibitory effects that could be extrapolated to predict potential activity for this compound.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below compares the structural features of 3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide with related benzamide derivatives:
Key Observations :
- Hydrophobic vs. Polar Groups: The target compound’s methylsulfanyl group enhances hydrophobicity compared to nitro (–NO₂) or tetrazolyl groups in other derivatives. This may influence solubility and membrane permeability .
- Metal Coordination: Unlike the target compound, analogs like 3-chloro-N-(diethylcarbamothioyl)benzamide form stable Ni/Cu complexes via sulfur and oxygen donors . The hydroxyl group in the target compound could similarly act as a coordination site.
- Hydrogen Bonding : Compounds with –OH (target) or –NH– groups (e.g., hydrazinecarbothioyl derivatives) exhibit extensive intermolecular hydrogen bonding, influencing crystal packing and stability .
Physicochemical Properties
Notes:
- The sodium salt derivative () demonstrates enhanced solubility, critical for herbicidal applications. The target compound’s –SCH₃ group may reduce water solubility compared to ionic analogs .
- The nitro group in 3-chloro-N-(2-nitrophenyl)benzamide contributes to its higher melting point and rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
